molecular formula C7H8N4O B085926 Nicotinaldehyde semicarbazone CAS No. 13370-80-4

Nicotinaldehyde semicarbazone

Cat. No. B085926
CAS RN: 13370-80-4
M. Wt: 164.16 g/mol
InChI Key: HQOXNAZTHRZSNQ-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of nicotinaldehyde semicarbazone involves the reaction of nicotinaldehyde with semicarbazide under specific conditions to form complexes. For example, new mononuclear complexes formed with Schiff base ligands (Nicotinamide semicarbazone) in both acidic and basic mediums were explored for their coordination chemistry and antibacterial activity, demonstrating the synthetic versatility and reactivity of nicotinaldehyde semicarbazone derivatives (Ali et al., 2023).

Molecular Structure Analysis

The molecular structure of nicotinaldehyde semicarbazone derivatives is characterized by coordination to metal ions via nitrogen atoms, producing complexes with specific geometries. For example, complexes characterized by X-ray crystallography showed distorted octahedral coordination, highlighting the structural diversity and complexity of these compounds (Otero et al., 2003).

Chemical Reactions and Properties

Nicotinaldehyde semicarbazone undergoes chemical reactions to form complexes with different metals, exhibiting diverse chemical properties. For instance, reactions with copper and zinc ions have been investigated, revealing insights into the coordination behavior and stability of the resulting complexes (Kenie & Satyanarayana, 2016).

Physical Properties Analysis

The physical properties of nicotinaldehyde semicarbazone and its derivatives, such as solubility, melting point, and spectroscopic characteristics, are crucial for understanding their reactivity and potential applications. These properties are influenced by the molecular structure and the nature of the metal complexes formed (Arıcı et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different nucleophiles and electrophiles, and the formation of complexes with diverse coordination geometries, are significant for the application of nicotinaldehyde semicarbazone derivatives in various fields. Studies have shown that these compounds can act as ligands, forming complexes with metals that exhibit antibacterial activities (Ali et al., 2023).

Scientific Research Applications

  • Inhibition of Nicotinamidases

    Nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, are inhibited by nicotinaldehyde. This inhibition is potent, with binding in the low micromolar to nanomolar range for all nicotinamidases tested. This has implications for the growth and virulence of several pathogenic microbes and may be relevant to the regulation of NAD+ metabolism and aging (French et al., 2010).

  • Complexation with Metal Ions

    Nicotinaldehyde thiosemicarbazone forms complexes with metal ions like Co(II) and Zn(II). These complexes have been studied for their stability and speciation, revealing a series of mononuclear and bis-monomolecular species (Kenie & Satyanarayana, 2016).

  • Anti-Tubercular Activity

    Nicotinaldehyde thiosemicarbazone has been confirmed to have anti-tubercular activity, showing effectiveness in both intravenous and bronchogenic types of tuberculosis in mice (Grunberg & Leiwant, 1951).

  • Antimicrobial and Antitumor Potential

    Semicarbazones, synthesized through microwave irradiation, have been evaluated for their antimicrobial and antitumor activities. While they showed no antibacterial activity, significant antifungal and antitumor activities were observed (Jafri et al., 2012).

  • Coordination Chemistry

    Semicarbazone and its derivatives have potential sites for coordination, making them interesting for studies involving transition metal complexes. These complexes are explored for their medicinal properties, including antiviral, antibacterial, and anticancer activities (Kuevi et al., 2018).

  • Chemical Transformation Mediated by Catalysts

    Nicotinaldehyde semicarbazone undergoes chemical transformation upon reaction with specific catalysts, leading to new C-N bond formations. These transformations are significant for understanding ligand behavior in coordination chemistry (Pal et al., 2003).

  • Analytical Applications

    Thiosemicarbazones and semicarbazones are used in various analytical applications, including spectrophotometry and atomic absorption spectrophotometry, showcasing their versatility in analytical chemistry (Garg & Jain, 1988).

properties

IUPAC Name

[(E)-pyridin-3-ylmethylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c8-7(12)11-10-5-6-2-1-3-9-4-6/h1-5H,(H3,8,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOXNAZTHRZSNQ-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotinaldehyde semicarbazone

CAS RN

13370-80-4
Record name Nicotinaldehyde semicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013370804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinaldehyde semicarbazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TS Gardner, E Wenis, J LEE - The Journal of Organic Chemistry, 1955 - ACS Publications
… (1) was also used to prepare the thiosemicarbazone of nicotinaldehyde methochloride directly and was also found convenient for preparing the known nicotinaldehyde semicarbazone …
Number of citations: 12 pubs.acs.org
D Kasote, V Bankova, AM Viljoen - Phytochemistry Reviews, 2022 - Springer
… )morpholine, 4-methyl-2,6-bis(4-morpholylmethyl)phenol, 3-[(trimethylsilyl)oxy]4,5a-epoxy-14-hydroxy-17-(2-propenyl)morphinan-6-one and nicotinaldehyde semicarbazone were …
Number of citations: 52 link.springer.com

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